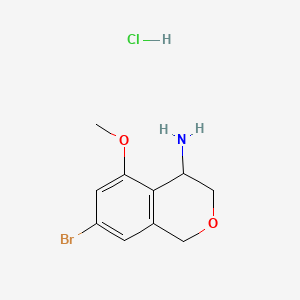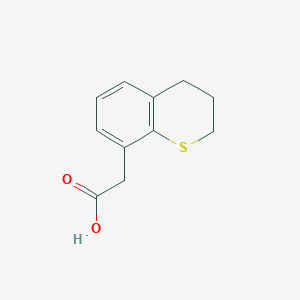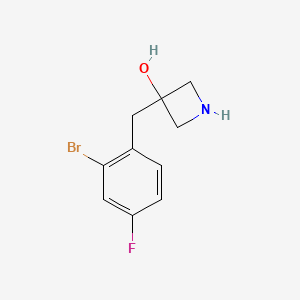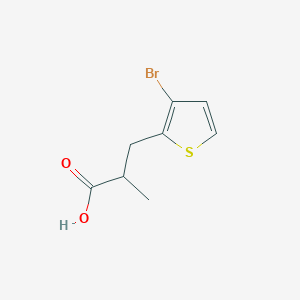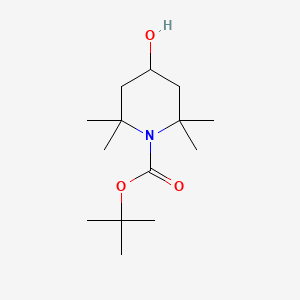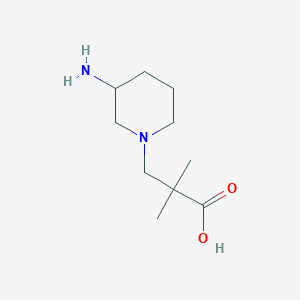![molecular formula C22H21NO4 B13549349 rac-(1R,4S,5R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylicacid](/img/structure/B13549349.png)
rac-(1R,4S,5R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound rac-(1R,4S,5R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid is a complex organic molecule featuring a bicyclic structure. This compound is notable for its incorporation of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,4S,5R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of photochemistry to achieve [2 + 2] cycloaddition, forming the bicyclic core . The Fmoc group is then introduced through a reaction with fluorenylmethoxycarbonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the Fmoc group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, the compound can be used to study enzyme interactions and protein folding, particularly due to the presence of the Fmoc group, which is a common protecting group in peptide synthesis .
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, including as enzyme inhibitors or receptor modulators .
Industry
Industrially, the compound can be used in the production of specialized polymers and materials, leveraging its unique structural properties .
Mechanism of Action
The mechanism by which rac-(1R,4S,5R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid exerts its effects is largely dependent on its application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions until it is selectively removed under mild basic conditions . The bicyclic structure may also interact with specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- (1R,4S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
- rac-(1R,5R,6S,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.1]octane-6-carboxylic acid
Uniqueness
The uniqueness of rac-(1R,4S,5R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid lies in its specific bicyclic structure and the presence of the Fmoc group. This combination allows for versatile applications in both synthetic chemistry and biological research, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C22H21NO4 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(1R,4S,5R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C22H21NO4/c24-20(25)22-10-9-19(18(22)11-22)23-21(26)27-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-19H,9-12H2,(H,23,26)(H,24,25)/t18-,19-,22+/m0/s1 |
InChI Key |
HXJXYTOFUCGTDW-CNNODRBYSA-N |
Isomeric SMILES |
C1C[C@]2(C[C@H]2[C@H]1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Canonical SMILES |
C1CC2(CC2C1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


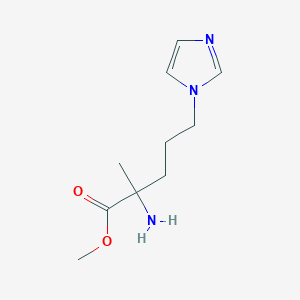
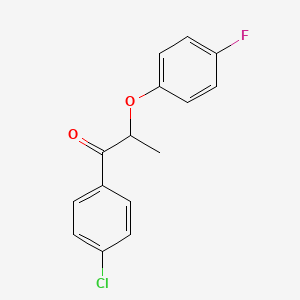

![[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13549287.png)

![Methyl 2-[(4-cyanophenyl)amino]propanoate](/img/structure/B13549305.png)
